molecular formula C17H17N5O2S B11278768 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

Cat. No.: B11278768
M. Wt: 355.4 g/mol
InChI Key: CKKWAINHUYNVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-METHYL-N-PHENYLACETAMIDE is a heterocyclic compound that features a diazino-pyrimidine core This compound is of interest due to its potential biological activities, including anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-METHYL-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 4-aminopyrimidine derivatives with ethylsulfanyl acetic acid under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired diazino-pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-temperature cyclization reactions and the employment of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-METHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-METHYL-N-PHENYLACETAMIDE involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The ethylsulfanyl group and the phenylacetamide moiety play crucial roles in binding to the active site of the target enzymes, thereby enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-METHYL-N-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group and the phenylacetamide moiety differentiates it from other similar compounds, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C17H17N5O2S/c1-3-25-17-18-9-13-15(20-17)19-11-22(16(13)24)10-14(23)21(2)12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3

InChI Key

CKKWAINHUYNVBM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.